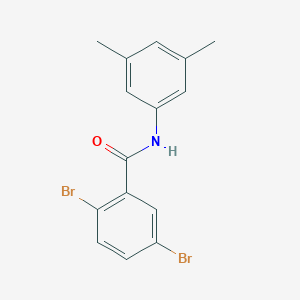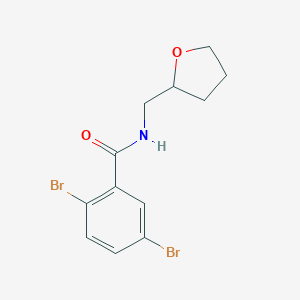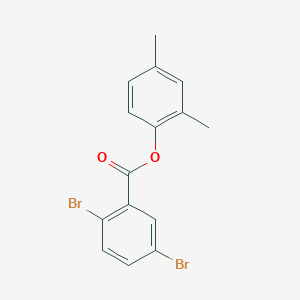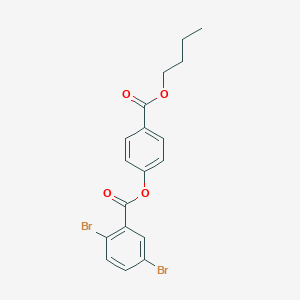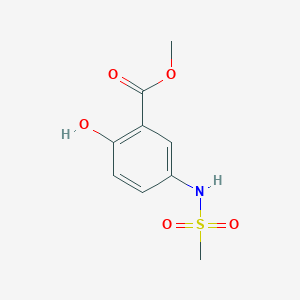![molecular formula C16H16ClNO4S B309154 Ethyl 4-chloro-3-{[(2-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B309154.png)
Ethyl 4-chloro-3-{[(2-methylphenyl)sulfonyl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-chloro-3-{[(2-methylphenyl)sulfonyl]amino}benzoate is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is also known as Sulbactam, which is an antibiotic drug that is used to treat bacterial infections. Sulbactam is a beta-lactamase inhibitor, which means that it prevents the breakdown of beta-lactam antibiotics by bacteria.
作用機序
Ethyl 4-chloro-3-{[(2-methylphenyl)sulfonyl]amino}benzoate works by inhibiting the activity of beta-lactamase enzymes produced by bacteria. Beta-lactamase enzymes are responsible for breaking down beta-lactam antibiotics, which makes them ineffective against bacterial infections. By inhibiting beta-lactamase enzymes, this compound enhances the effectiveness of beta-lactam antibiotics, allowing them to kill bacteria.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to be well-tolerated by patients and has a low incidence of adverse effects. It is rapidly absorbed after oral administration and has a half-life of approximately 1 hour. It is primarily excreted in the urine.
実験室実験の利点と制限
One of the major advantages of Ethyl 4-chloro-3-{[(2-methylphenyl)sulfonyl]amino}benzoate is its ability to enhance the effectiveness of beta-lactam antibiotics, which makes it a valuable tool in the treatment of bacterial infections. However, one of the limitations of using this compound in lab experiments is that it may not be effective against all types of bacteria. Additionally, the use of this compound may contribute to the development of antibiotic resistance in bacteria.
将来の方向性
There are several future directions for the research of Ethyl 4-chloro-3-{[(2-methylphenyl)sulfonyl]amino}benzoate. One area of research is the development of new beta-lactamase inhibitors that are more effective against multidrug-resistant bacteria. Another area of research is the investigation of the potential use of this compound in the treatment of other types of infections, such as viral infections. Additionally, the development of new formulations of this compound that have improved pharmacokinetic properties may also be an area of future research.
合成法
Ethyl 4-chloro-3-{[(2-methylphenyl)sulfonyl]amino}benzoate is synthesized from 4-chloro-3-nitrobenzoic acid, which is first reduced to 4-chloro-3-aminobenzoic acid using a reducing agent such as iron powder. The resulting compound is then reacted with sulfonyl chloride and 2-methylphenylamine to form this compound.
科学的研究の応用
Ethyl 4-chloro-3-{[(2-methylphenyl)sulfonyl]amino}benzoate has been extensively studied for its potential applications in the field of medicine. It is commonly used as a beta-lactamase inhibitor in combination with beta-lactam antibiotics such as ampicillin and amoxicillin to treat bacterial infections. It has also been studied for its potential use in the treatment of multidrug-resistant bacteria, such as Pseudomonas aeruginosa and Acinetobacter baumannii.
特性
分子式 |
C16H16ClNO4S |
|---|---|
分子量 |
353.8 g/mol |
IUPAC名 |
ethyl 4-chloro-3-[(2-methylphenyl)sulfonylamino]benzoate |
InChI |
InChI=1S/C16H16ClNO4S/c1-3-22-16(19)12-8-9-13(17)14(10-12)18-23(20,21)15-7-5-4-6-11(15)2/h4-10,18H,3H2,1-2H3 |
InChIキー |
VKZHIEUALQEBBD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=C(C=C1)Cl)NS(=O)(=O)C2=CC=CC=C2C |
正規SMILES |
CCOC(=O)C1=CC(=C(C=C1)Cl)NS(=O)(=O)C2=CC=CC=C2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



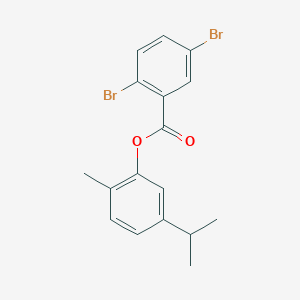
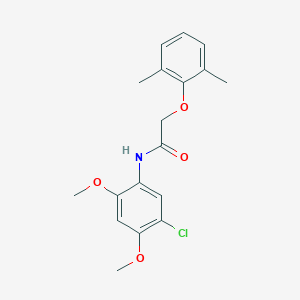
![4-chloro-3-[(cyclohexylcarbonyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B309075.png)
![Propyl 4-[(cyclohexylcarbonyl)oxy]-3-methoxybenzoate](/img/structure/B309076.png)
![Methyl 4-chloro-3-[(cyclohexylcarbonyl)amino]benzoate](/img/structure/B309077.png)
